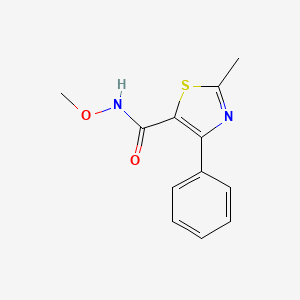
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a phenylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane typically involves the reaction of 3-phenylprop-2-en-1-yl halides with dithiolane derivatives under basic conditions. One common method includes the use of potassium carbonate as a base in a solvent such as acetone, where the reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylprop-2-en-1-yl group, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Potassium carbonate, acetone, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, potentially leading to the modulation of biological pathways. The phenylprop-2-en-1-yl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-en-1-yl derivatives: Compounds with similar phenylprop-2-en-1-yl groups but different functional groups attached.
Dithiolane derivatives: Compounds with dithiolane rings but different substituents on the ring.
Uniqueness
2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane is unique due to the combination of the dithiolane ring and the phenylprop-2-en-1-yl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
765288-98-0 |
|---|---|
Formule moléculaire |
C12H14S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
2-(3-phenylprop-2-enyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H14S2/c1-2-5-11(6-3-1)7-4-8-12-13-9-10-14-12/h1-7,12H,8-10H2 |
Clé InChI |
UCZOTDRBTDJOTD-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


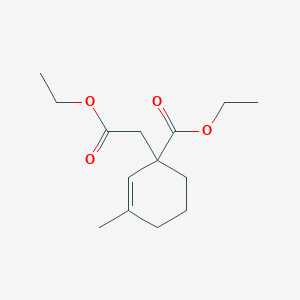
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)


![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

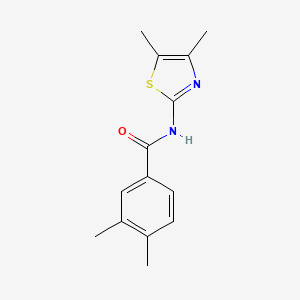
silane](/img/structure/B14230231.png)
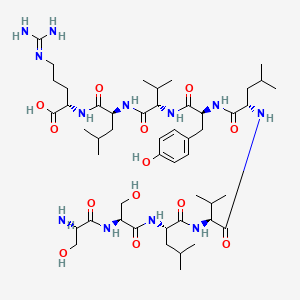
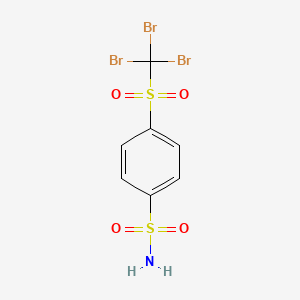
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
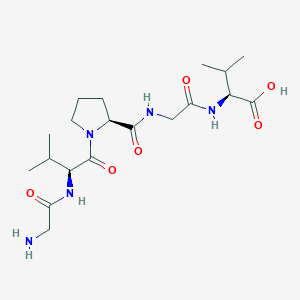
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
